3-Azabicyclo[3.2.0]heptane-2-carbonitrile
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Overview
Description
3-Azabicyclo[320]heptane-2-carbonitrile is a bicyclic compound characterized by a nitrogen atom incorporated into its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptane-2-carbonitrile typically involves multicomponent reactions. One common method includes the use of cyclopentenes and nitriles under specific catalytic conditions. For instance, palladium-catalyzed reactions have been employed to construct the bicyclic framework efficiently . Additionally, chemoenzymatic synthesis has been explored, where immobilized lipase B of Candida antarctica is used for kinetic resolution of racemic compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above, particularly those involving catalytic processes, suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.0]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields amines, while oxidation can produce oxides or other oxygenated derivatives .
Scientific Research Applications
3-Azabicyclo[3.2.0]heptane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.0]heptane-2-carbonitrile involves its interaction with molecular targets such as dopamine receptors. The compound’s structure allows it to bind selectively to these receptors, influencing their activity. This binding can modulate neurotransmitter release and receptor signaling pathways, which is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.2]nonane: Known for its antiprotozoal activities.
Sulbactam: A related compound used as a β-lactamase inhibitor.
Tazobactam: Another β-lactamase inhibitor with a similar bicyclic structure.
Uniqueness
3-Azabicyclo[3.2.0]heptane-2-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple research fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
77859-20-2 |
---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
3-azabicyclo[3.2.0]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-3-7-6-2-1-5(6)4-9-7/h5-7,9H,1-2,4H2 |
InChI Key |
UMABWJXDFMXDGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CNC2C#N |
Origin of Product |
United States |
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